2,4-Hexadienoic acid, calcium salt, specifically in its (2E,4E) configuration, is a calcium salt derived from sorbic acid, which is a naturally occurring unsaturated fatty acid. This compound is primarily recognized for its preservative properties in food and other applications. Sorbic acid itself is known for its effectiveness against yeast and mold, making its salts valuable in food preservation.
The synthesis of 2,4-hexadienoic acid involves several methods:
The production process generally requires controlled conditions to ensure high yields and purity. The reaction typically occurs in aqueous solutions at room temperature or slightly elevated temperatures to facilitate the dissolution of reactants.
The molecular formula for 2,4-hexadienoic acid, calcium salt is . The structure features two double bonds between carbon atoms and a carboxylate group that interacts with calcium ions.
The primary chemical reactions involving 2,4-hexadienoic acid include:
The reactivity of 2,4-hexadienoic acid is characterized by its unsaturation, allowing it to participate in various addition reactions typical of alkenes and carboxylic acids.
The mechanism by which 2,4-hexadienoic acid acts as a preservative involves inhibiting the growth of mold and yeast by disrupting their cellular functions. This disruption occurs through several pathways:
Studies indicate that the effective concentration for preserving food products typically ranges from 0.05% to 0.1%, depending on the specific application .
2,4-Hexadienoic acid, calcium salt is widely used in various fields:
Sorbic acid was first isolated in 1859 by German chemist August Wilhelm von Hofmann through the distillation of rowanberry (Sorbus aucuparia) oil, from which it derives its name [1] [6]. Initial research focused on its chemical properties rather than antimicrobial utility. The compound’s structure—a straight-chain, unsaturated aliphatic fatty acid (2,4-hexadienoic acid)—was fully characterized between 1870–1890, enabling its first laboratory synthesis via crotonaldehyde and malonic acid condensation in 1900 [1] [2].
The pivotal discovery of sorbic acid’s antimicrobial properties occurred during 1939–1940, catalyzing its commercial adoption. By 1945, a U.S. patent secured its use as an antifungal agent in foods, and industrial production scaled through the 1950s for dairy, fruit, and vegetable products [1] [4]. Unlike benzoic or propionic acids, sorbic acid demonstrated efficacy at higher pH levels (up to pH 6.5) and minimal impact on organoleptic properties, making it ideal for neutral-pH foods [1] [5]. Its mode of action involves disrupting microbial enzyme systems and cell membranes via undissociated molecule penetration, though early applications were restricted by low water solubility (0.15 g/100 mL at 20°C) [1] [6].
The solubility limitations of sorbic acid spurred salt development. Potassium sorbate (E202), commercialized in the 1940s–1960s, offered high water solubility (58.2 g/100 mL) for sprays and brines [1] [4]. Sodium sorbate (E201) followed but proved unstable in solid form due to oxidative degradation, limiting industrial use [5]. Calcium sorbate (E203), synthesized as a 2:1 calcium-hexadienoate complex (CAS 7492-55-9), emerged later to address niche stability challenges [7].
Table 1: Functional Properties of Sorbate Preservatives
| Property | Sorbic Acid | Potassium Sorbate | Calcium Sorbate |
|---|---|---|---|
| Molecular Formula | C₆H₈O₂ | C₆H₇KO₂ | C₁₂H₁₄CaO₄ |
| Solubility in Water | 0.15% (20°C) | 58.2% (20°C) | 0.73 g/L (25°C) |
| Solubility in Corn Oil | 0.80% | 0.01% | <0.01% |
| Primary Applications | Dry foods | Brines, beverages | Heat-stable systems |
Calcium sorbate’s technological advantages included:
Its adoption accelerated in the 1980s for baked goods and fungistatic packaging, where heat processing or lipid interfaces degraded other sorbates [5] [10].
Regulatory paths for calcium sorbate diverged sharply post-2015. The European Food Safety Authority (EFSA) reevaluated all sorbates (E200–E203) in 2015, identifying calcium sorbate as a minor benzene precursor when combined with ascorbic acid under heat or UV light [7] [10]. Although benzene levels were negligible (<1 ppb), EFSA prioritized precautionary delisting due to theoretical genotoxicity risks. Consequently, E203 lost EU authorization for food use in 2016, while potassium sorbate (E202) retained approval [7].
Conversely, the U.S. FDA maintains calcium sorbate’s GRAS (Generally Recognized as Safe) status under 21 CFR 182.3225, permitting its use in margarine, baked goods, and semimoist pet foods [7] [10]. The divergence stems from distinct risk-assessment frameworks:
Table 2: Global Regulatory Status of Calcium Sorbate
| Region | Status | Key Regulations | Rationale |
|---|---|---|---|
| EU | Prohibited | EFSA Opinion 2015; Delisted from Annex II Reg. 1333/2008 | Benzene formation potential |
| US | Permitted (GRAS) | 21 CFR 182.3225; FEMA 3921 | Low toxicity; ADI safety margin |
| Codex | Permitted (E203) | GSFA Online (max 1,000–2,000 mg/kg) | Acceptable daily intake maintained |
Japan, Australia, and Codex Alimentarius align with the U.S., permitting E203 at 500–3,000 ppm in select foods [7]. This regulatory fragmentation complicates global trade, necessitating formulation adjustments for region-specific markets.
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